Bienvenue dans la boutique en ligne BenchChem!

Dehydro Amlodipine Oxalate

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Validation

Dehydro Amlodipine Oxalate (CAS 1216406-90-4), the definitive Amlodipine EP Impurity D Oxalate reference standard, is indispensable for stability-indicating method validation per ICH Q1A(R2). The oxalate salt form guarantees superior solubility and stability over the free base (CAS 113994-41-5), ensuring precise quantification in forced degradation and batch release testing under GMP. Generic alternatives compromise method specificity and regulatory compliance; this specific salt is mandatory for resolving Impurity D from co-eluting species in USP/EP monographs.

Molecular Formula C22H25ClN2O9
Molecular Weight 496.897
CAS No. 1216406-90-4
Cat. No. B564258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydro Amlodipine Oxalate
CAS1216406-90-4
Synonyms2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester Oxalate;  Amlodipine Impurity D; 
Molecular FormulaC22H25ClN2O9
Molecular Weight496.897
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.C(=O)(C(=O)O)O
InChIInChI=1S/C20H23ClN2O5.C2H2O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;3-1(4)2(5)6/h5-8H,4,9-11,22H2,1-3H3;(H,3,4)(H,5,6)
InChIKeyVAHKAMHZXZAAGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydro Amlodipine Oxalate CAS 1216406-90-4: Critical Reference Standard for Amlodipine Impurity Analysis


Dehydro Amlodipine Oxalate (CAS 1216406-90-4), formally recognized as Amlodipine EP Impurity D Oxalate, is a thoroughly characterized reference standard for the pharmaceutical impurity known as Dehydro Amlodipine. This compound, a key degradation product and metabolite of the calcium channel blocker Amlodipine, is essential for developing and validating stability-indicating analytical methods and for ensuring compliance with regulatory standards set by bodies such as the USP, EP, and FDA [1][2]. The oxalate salt form is specifically designed to enhance solubility and stability, ensuring its utility in high-precision analytical workflows .

Procurement Alert: Why Generic Amlodipine Impurity Standards Cannot Substitute for Dehydro Amlodipine Oxalate


Generic substitution is not viable for a regulatory-critical reference standard like Dehydro Amlodipine Oxalate. While other amlodipine-related compounds (e.g., Impurities A, B, E, F) exist, each possesses a unique chemical structure, distinct chromatographic behavior (e.g., retention time, response factor), and specific formation pathways [1][2]. Using an incorrect or unqualified standard would lead to inaccurate quantification, method validation failure, and potential non-compliance with pharmacopeial monographs. Furthermore, the oxalate salt form (CAS 1216406-90-4) offers quantifiably different physicochemical properties—particularly solubility and stability—compared to the free base (CAS 113994-41-5) or other salts, directly impacting the accuracy and reproducibility of analytical testing [3].

Quantitative Evidence: Why Dehydro Amlodipine Oxalate (CAS 1216406-90-4) is the Superior Choice for Analytical Validation


Evidence 1: Validated Therapeutic Drug Monitoring (TDM) via LC-MS/MS in Human Plasma

In a validated LC-MS/MS method for the simultaneous determination of Amlodipine and its major metabolites in hypertensive patients, Dehydro Amlodipine (the active pharmaceutical component of this oxalate salt) was quantified with a linear calibration range of 1-64 ng/mL and a lower limit of quantification (LLOQ) of 1 ng/mL in human plasma. The actual observed plasma concentration in patients ranged from 1.4 to 10.9 ng/mL, providing a direct, quantitative baseline for its expected levels as a metabolite. This validated methodology is directly applicable to bioequivalence studies and therapeutic drug monitoring, where accurate quantification of this specific metabolite is required [1].

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Validation

Evidence 2: Validated Stability-Indicating UPLC Method for Amlodipine Impurities

A validated, stability-indicating UPLC method developed for amlodipine besylate combined tablets successfully resolved and quantified Amlodipine EP Impurity D (Dehydro Amlodipine) from the parent drug and six other specified impurities (A, B, E, F, G). The method achieved baseline separation with a total runtime of 11 minutes. The specificity of the method was confirmed under thermal, humidity, acid, base, oxidative, and photolytic stress conditions, with Dehydro Amlodipine being a key marker of oxidative and acidic degradation. This demonstrates the compound's irreplaceable role in robust QC methods [1][2].

UPLC Stability-Indicating Method Pharmaceutical Quality Control

Evidence 3: Quantified Forced Degradation in (S)-Amlodipine Formulation Development

In a preformulation study comparing the racemate and S-enantiomer of amlodipine besylate, forced degradation tests were conducted. The study explicitly noted that both the S-enantiomer and the racemate exhibited high levels of degradation into 'amlodipine related substance D' (Dehydro Amlodipine) along with other impurities. This finding was a critical factor that led to the failure of a prototype tablet formulation for S-amlodipine due to drug-excipient incompatibility, underscoring the need for careful stability monitoring using a certified Impurity D standard [1].

Chiral Formulation Stability Testing Forced Degradation

Evidence 4: Validated Green RP-HPLC Method for Routine Impurity Profiling

An ethanol-based, 'green' RP-HPLC method was developed and optimized using Design of Experiments (DoE) for the determination of related substances in amlodipine film-coated tablets. The optimized conditions provided successful separation of two specified impurities, one of which was explicitly named 'impurity D' (Dehydro Amlodipine). The method's selectivity was confirmed via forced degradation studies, and it was successfully applied to the analysis of three marketed tablet samples, demonstrating its applicability for routine quality control [1].

Green Chemistry RP-HPLC Impurity Profiling

Application Scenarios for Dehydro Amlodipine Oxalate (CAS 1216406-90-4) in Research and Industrial Quality Control


Scenario 1: Developing and Validating Stability-Indicating HPLC/UPLC Methods

Dehydro Amlodipine Oxalate is the definitive reference standard for establishing and validating stability-indicating analytical methods, as mandated by ICH Q1A(R2) guidelines. Its use is required to demonstrate specificity—proving that the method can resolve the impurity peak from the parent drug and other degradation products. The data from the validated UPLC and HPLC methods discussed in the evidence section (Separation of Impurity D from six other impurities; resolution in a green HPLC method) confirm its essential role in this process [1][2].

Scenario 2: Quality Control and Release Testing of Amlodipine API and Drug Products

In a GMP environment, this standard is used for routine batch release testing. It serves as the benchmark for quantifying the level of Amlodipine EP Impurity D, a specified impurity in the European Pharmacopoeia. The quantitative data on its expected plasma levels (1.4-10.9 ng/mL) as a metabolite also provides a useful, though indirect, benchmark for understanding the potential exposure from trace impurity levels in a drug product, ensuring that acceptance criteria are scientifically justified [3][4].

Scenario 3: Forced Degradation and Preformulation Stability Studies

As demonstrated by the S-amlodipine formulation study, Dehydro Amlodipine is a critical marker for oxidative and acidic degradation. Procurement of this standard is non-negotiable for conducting robust forced degradation studies to understand drug substance degradation pathways, identify stability liabilities early in development, and design stable formulations. This prevents costly late-stage formulation failures and ensures product shelf-life is accurately determined [4].

Scenario 4: Bioanalytical Method Development and Therapeutic Drug Monitoring

For clinical research and bioequivalence studies, this standard is essential for developing and validating LC-MS/MS methods to quantify Dehydro Amlodipine, a major metabolite of Amlodipine, in human plasma. The validated method showing an LLOQ of 1 ng/mL and a linear range of 1-64 ng/mL provides a proven framework that laboratories can adopt, significantly reducing method development time and ensuring regulatory compliance for patient sample analysis [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydro Amlodipine Oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.